![molecular formula C11H15F2N B13288306 (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B13288306.png)
(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₅F₂N It is characterized by the presence of a butan-2-yl group attached to a [(2,3-difluorophenyl)methyl]amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with butan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s fluorinated aromatic ring is believed to play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzymatic activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine
- (Butan-2-yl)[(2,5-difluorophenyl)methyl]amine
- (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine
Uniqueness
(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-5-4-6-10(12)11(9)13/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
WCELYCHPRKZUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


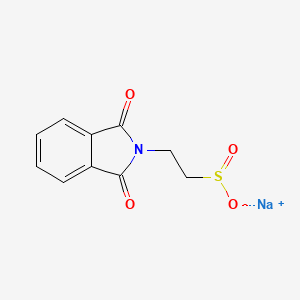
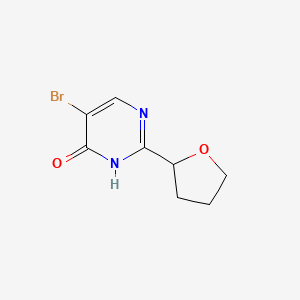
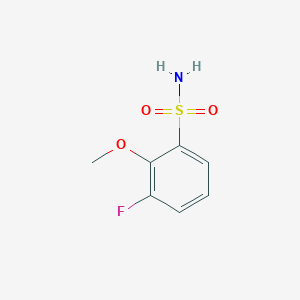
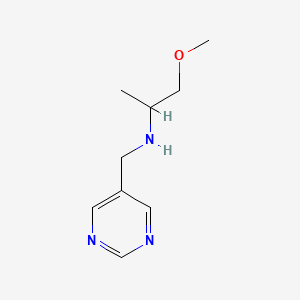
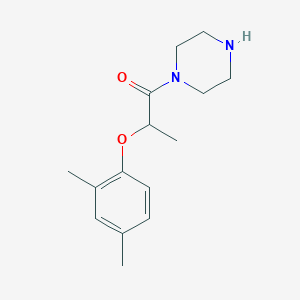
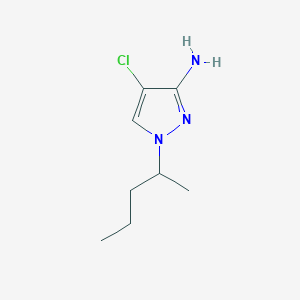
![2-Oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B13288281.png)
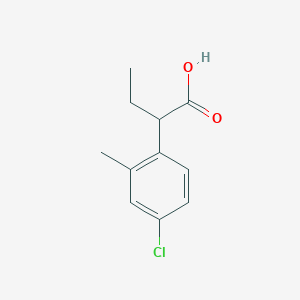
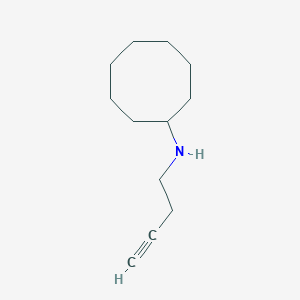
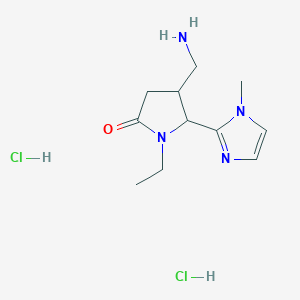
![Methyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B13288303.png)
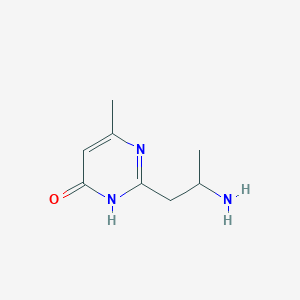

![5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13288315.png)
